8-Chloro-5-methoxyquinoline

Übersicht

Beschreibung

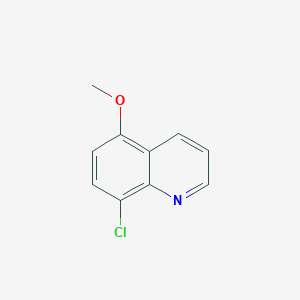

8-Chloro-5-methoxyquinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 8th position and a methoxy group at the 5th position on the quinoline ring. Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring, and they are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

Skraup Synthesis: This classical method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Biltz Method: This involves the cyclization of o-aminophenols with ketones in the presence of an acid catalyst.

Gould-Jacobs Reaction: This method involves the condensation of aniline derivatives with β-diketones followed by cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of these synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance production efficiency.

Types of Reactions:

Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.

Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced oxidation states.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed:

Quinone Derivatives: Resulting from oxidation reactions.

Reduced Derivatives: Resulting from reduction reactions.

Substituted Quinolines: Resulting from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological properties of 8-chloro-5-methoxyquinoline have been extensively studied, revealing its potential in several therapeutic areas:

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : It acts by inhibiting proteasomal activity and inducing apoptosis in cancer cells, similar to other quinoline derivatives like clioquinol .

- Case Study : In vitro studies showed that this compound inhibited the proliferation of human breast cancer cells (MCF-7) and lung adenocarcinoma cells (A549) effectively .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities:

- Mechanism : It disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.

- Research Findings : Studies indicate that it is effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting its potential as a new antibiotic .

Applications in Medicinal Chemistry

This compound is being explored for various medicinal applications:

- Therapeutic Development : Its chelation properties make it suitable for treating diseases associated with metal dysregulation, such as Alzheimer's disease. The compound can bind to metal ions like copper, potentially mitigating neurodegenerative processes.

Industrial Applications

In addition to its biological significance, this compound finds applications in industrial chemistry:

Wirkmechanismus

The mechanism by which 8-Chloro-5-methoxyquinoline exerts its effects involves its interaction with molecular targets and pathways. It can act as an enzyme inhibitor, binding to specific enzymes and preventing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

8-Amino-5-methoxyquinoline

4-Chloro-8-methoxyquinoline

5-Chloro-2-nitroaniline

Biologische Aktivität

8-Chloro-5-methoxyquinoline is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiviral properties.

This compound can be synthesized through several methods, typically involving the chlorination and methoxylation of quinoline derivatives. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0625 mg/mL | |

| Klebsiella pneumoniae | 1 × 10⁻⁵ mg/mL | |

| Pseudomonas aeruginosa | 0.125 mg/mL |

The compound has shown promising results against antibiotic-resistant strains, indicating its potential as an alternative treatment option. For instance, derivatives containing the 8-hydroxyquinoline nucleus have been reported to possess strong antibacterial activity, outperforming standard antibiotics in some cases .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Various studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines.

Table 2: Anticancer Activity of this compound

The compound's mechanism often involves interference with the cell cycle and induction of apoptosis via modulation of p53 activity. For example, studies have shown that it can enhance p21 induction while suppressing pro-apoptotic factors like PUMA .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound, particularly against RNA viruses. Its efficacy appears to correlate with lipophilicity and electron-withdrawing properties of substituents on the anilide ring.

Table 3: Antiviral Activity of this compound

| Virus | Inhibition Rate (%) | Cytotoxicity (CC₅₀) | Reference |

|---|---|---|---|

| H5N1 Influenza | 91.2 | 79.3 | |

| COVID-19 (SARS-CoV-2) | Under investigation | Not available |

The compound's antiviral activity suggests it could play a role in the development of treatments for viral infections, especially in light of recent global health challenges.

Case Studies

In a notable case study, researchers synthesized several derivatives of this compound and assessed their biological activities. The study found that specific modifications enhanced antibacterial and anticancer effects while reducing cytotoxicity towards non-cancerous cells .

Another study focused on the compound's role as a potential therapeutic agent in treating colorectal cancer by modulating key signaling pathways such as PI3K/AKT/mTOR. The results indicated significant inhibition of cell migration and colony formation in vitro .

Eigenschaften

IUPAC Name |

8-chloro-5-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXWYYCSTRMDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=NC2=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.